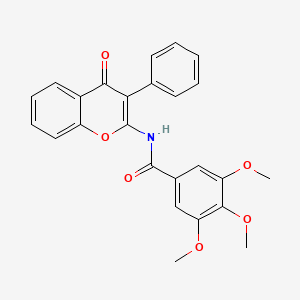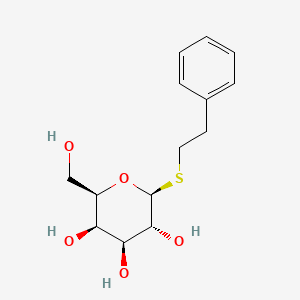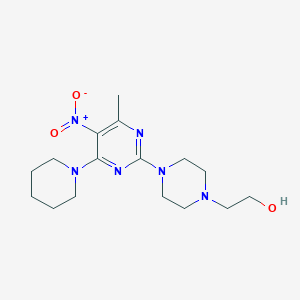
7-Amino-N,N-dimethylheptanamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Amino-N,N-dimethylheptanamide hydrochloride and related compounds involves multiple steps, including nucleophilic substitution and Diels-Alder reactions. For example, a novel route for the synthesis of 7-Amino-heptanoic acid hydrochloride, a related compound, involved two steps of nucleophilic substitution leading to a total yield of 55% (Xue Juanjuan et al., 2010). Another study described the synthesis of enantiomerically and diastereomerically pure derivatives using cycloheptadiene and an amino acid-derived acylnitroso Diels-Alder reaction (B. Shireman & M. Miller, 2001).
Molecular Structure Analysis
The molecular structure of 7-Amino-N,N-dimethylheptanamide hydrochloride and its derivatives has been elucidated through various spectroscopic techniques. These studies reveal the compound's complex structure and the configuration of its functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a structurally related compound, was determined in two crystal environments, showcasing the importance of hydrogen bonding and π-π stacking interactions (L. Canfora et al., 2010).
Chemical Reactions and Properties
7-Amino-N,N-dimethylheptanamide hydrochloride participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. For example, studies on derivatives of 7-Amino-N,N-dimethylheptanamide hydrochloride have explored reactions such as the Buchwald-Hartwig C-N cross-coupling, leading to the synthesis of compounds with potential antioxidant activity (M. Queiroz et al., 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A key intermediate, Chloroethyl)amino-1,3-dimethylpyrimidinedione(7), was prepared in multiple steps, which led to the synthesis of Nifekalant hydrochloride, an antiarrhythmic drug. The structural confirmation was achieved using NMR and MS techniques (Jiang Qing-qian, 2004).
- A novel route was developed for the preparation of 7-Amino-heptanoic acid hydrochloride, primarily involving nucleophilic substitution. The total yield was 55%, with the procedure being characterized as simple and convenient (Xue Juanjuan et al., 2010).
- Heterocyclic polymers based on 3-amino-7-dimethylamino-2-methylphenazine hydrochloride were synthesized via chemical oxidative polymerization. The study focused on the effects of various parameters on the yields and chemical structures of the polymers, revealing their potential for applications due to their amorphous, electroactive, and thermally stable nature (S. Ozkan et al., 2015).
Biomedical Applications
- Polyesteramides containing peptide linkages were synthesized and evaluated for their biodegradability. The study revealed their potential for agricultural or biomedical applications due to their solubility in various solvents and susceptibility to enzymatic hydrolysis (Yujiang Fan et al., 2000).
- Novel blue luminescent dyes for biological applications were synthesized, with the most brilliant derivative showing potential as a blue fluorescent label in biological investigations, including cell trafficking and pharmacokinetics/biodistribution studies (D. Carta et al., 2015).
- Amino acid derivatives containing chrysin were synthesized and evaluated for their anti-proliferative activities against human gastric carcinoma MGC-803 cells. The derivatives showed significant inhibitory activity, suggesting their potential as effective chemotherapeutic candidates (Xiudao Song et al., 2015).
Propriétés
IUPAC Name |
7-amino-N,N-dimethylheptanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8-10;/h3-8,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOPGPNJPHCRNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)

![N,N-bis(2-methoxyethyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2484560.png)

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)


![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)


![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)